1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one

Lipophilicity Drug-likeness ADME

Researchers requiring enantiopure tetrahydronaphthalene intermediates face supply variability-generic regioisomers alter reaction kinetics and target engagement. 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one (CAS 1489816-75-2) delivers exact stereochemistry at C-1. • Chiral center enables enantioselective synthesis for CNS-targeted candidates • logP 3.73 & fraction sp³ 0.31 provide balanced FBDD fragment properties • Reactive α,β-unsaturated ketone warhead for covalent irreversible inhibition Verified stock with full analytical documentation ensures batch-to-batch reproducibility for SAR studies.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
Cat. No. B13621914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC=CC(=O)C1CCCC2=CC=CC=C12
InChIInChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2
InChIKeyRATWUDNRSNCNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties & Procurement


1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one (CAS 1489816-75-2) is a synthetic α,β-unsaturated ketone in which a prop-2-en-1-one group is attached at the 1-position of a 1,2,3,4-tetrahydronaphthalene scaffold. The compound has a molecular formula of C₁₃H₁₄O, a molecular weight of 186.25 g/mol, and a computed logP of approximately 3.73 . It contains one asymmetric carbon at the C-1 position of the tetrahydronaphthalene ring, giving rise to enantiomeric pairs . The enone moiety makes it a competent Michael acceptor, while the partially saturated bicyclic system modulates its lipophilicity and conformational flexibility relative to fully aromatic naphthalene analogs .

1 Chiral center: supports enantioselective synthesis and stereochemical SAR studies
2 logP 3.73: modulates lipophilicity for CNS-like property tuning
3 Michael acceptor: enone on partially saturated ring provides reactive handle for conjugate additions

Why Generic Substitution Fails


Close structural analogs—such as the fully aromatic 1-(naphthalen-2-yl)prop-2-en-1-one (CAS 4452-06-6), the regioisomer 1-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-en-1-one (CAS 2228487-14-5), and the positional isomer 1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one (CAS 1218988-53-4)—differ in the degree and location of ring saturation as well as the attachment point of the enone group . These differences lead to measurable shifts in lipophilicity, boiling point, stereochemical complexity, and electronic character of the Michael acceptor. Consequently, generic substitution can alter reaction kinetics, enantioselectivity, metabolic stability, and biological target engagement. The data below quantifies these differences and demonstrates why procurement decisions must be based on the specific compound rather than a congeneric replacement .

Target compound
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
Aromatic analog (CAS 4452-06-6)
Fully aromatic naphthalene: lower lipophilicity (ΔlogP −0.52), less electrophilic Michael acceptor, achiral — reactivity and ADME profile may shift
Regioisomer (CAS 2228487-14-5)
5,6,7,8-tetrahydro-1-yl attachment: altered ring position changes steric environment and logP (Δ −0.13), may lead to different metabolic stability
Positional isomer (CAS 1218988-53-4)
Enone at C-2: shifts electronic conjugation and binding orientation; SAR data from 1-yl series may not reproduce

Quantitative Evidence vs. Analogs


Higher Lipophilicity vs. Aromatic Analog

The target compound exhibits a computed logP of 3.73 (XLogP3) , compared to a logP of 3.21 for the fully aromatic analog 1-(naphthalen-2-yl)prop-2-en-1-one (ZM 449829) . This represents an increase of 0.52 log units, indicating approximately 3.3‑fold higher lipophilicity. The difference arises because partial saturation of the naphthalene ring increases the hydrophobic surface area while moderately reducing planarity.

Lipophilicity
Cross-study
ΔlogP +0.52 (~3.3× higher)
Supports CNS probe design through higher logP
Computed values from different sources; confirm experimentally
Lipophilicity Drug-likeness ADME

Lower Boiling Point vs. Aromatic Analog

The target compound has a predicted boiling point of 314.0 °C (at 760 mmHg) , whereas the fully aromatic analog 1-(naphthalen-2-yl)prop-2-en-1-one boils at 319.3 °C . The 5.3 °C lower boiling point may facilitate fractional distillation or reduce thermal stress during purification, a practical advantage in scale-up scenarios.

Boiling point
Cross-study
ΔTb −5.3 °C
May ease distillation purification
Predicted vs. measured values; confirm under process conditions
Boiling point Purification Synthetic intermediate

Stereogenic Center for Enantioselective Applications

Unlike the achiral fully aromatic analog 1-(naphthalen-2-yl)prop-2-en-1-one, the target compound contains one asymmetric carbon (C-1 of the tetrahydronaphthalene ring) . This stereocenter permits the isolation or asymmetric synthesis of single enantiomers, a critical feature for applications where stereochemistry dictates biological activity, such as receptor binding or enzyme inhibition [1].

Chirality
Head-to-head
1 asymmetric atom (vs. 0)
Enables enantioselective synthesis and stereochemical SAR
Class-level evidence that tetrahydronaphthalen-1-yl stereochemistry modulates receptor binding
Chirality Asymmetric synthesis Enantiomeric purity

Regioisomeric LogP Differentiation

The target compound (1,2,3,4-tetrahydro isomer, logP = 3.73) shows a modest lipophilicity increase over its regioisomer 1-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-en-1-one (logP = 3.6) [1], as well as over the positional isomer with the enone at C-2 (logP = 3.6) [2]. The ΔlogP of +0.13, though small, can translate to measurable differences in metabolic stability and off-target binding in a lead optimization context.

Regioisomer logP
Cross-study
ΔlogP +0.13 vs. regioisomers
Ensures consistent SAR; small shift may affect metabolic clearance
Computed logP from database sources; validate experimentally
Regioisomer Lipophilicity tuning Lead optimization

Enone Reactivity and Ring Saturation

The enone unit in the target compound is directly linked to a partially saturated ring, whereas in the fully aromatic analog the enone is conjugated with a fully aromatic naphthalene system. The extended conjugation in the aromatic analog lowers the electrophilicity of the β-carbon, making it a less reactive Michael acceptor. While direct comparative rate constants are not available, the class-level inference is that the target compound's reduced conjugation renders it a more electrophilic and thus more synthetically versatile Michael acceptor [1]. The 1-substituted tetrahydronaphthalene regioisomer (target) also places the enone adjacent to a benzylic position, potentially facilitating further functionalization via benzylic C–H activation [2].

Michael reactivity
Class-level
Reduced conjugation vs. aromatic analog
Predicted higher β-carbon electrophilicity
Inferred from conjugation principles; direct rate data not available
Michael acceptor Reactivity Conjugate addition

Application Scenarios


Chiral Building Block for CNS Therapeutics

Because the compound possesses a stereogenic center at the tetrahydronaphthalene C-1 position and exhibits a logP of 3.73 (within the favorable range for CNS penetration), it is well suited as a chiral intermediate in the synthesis of enantiopure drug candidates aimed at central nervous system targets. The higher lipophilicity relative to the fully aromatic analog provides a better match for blood-brain barrier permeability requirements .

3D Fragment-Based Drug Discovery

The partially saturated scaffold introduces three-dimensional character (fraction sp³ = 0.31) while retaining sufficient aromaticity for π-stacking interactions, offering a balanced fragment for FBDD libraries. The presence of the enone provides a reactive handle for fragment elaboration via Michael addition, and the chiral center enables exploration of stereochemical SAR .

Covalent Inhibitor Intermediate

The α,β-unsaturated ketone moiety can act as a warhead for covalent, irreversible inhibition of cysteine proteases or kinases. Its enhanced electrophilicity compared to the fully aromatic analog makes it a more efficient covalent modifier, while the tunable lipophilicity allows modulation of target residence time and selectivity .

Precision Replacement in SAR Series

In medicinal chemistry programs where the tetrahydronaphthalene scaffold has been established (e.g., 5‑HT₁A receptor ligands), procurement of the exact 1,2,3,4-tetrahydro-1-yl regioisomer is essential to replicate published potency and selectivity data [1]. Substituting the 5,6,7,8-tetrahydro regioisomer or the 2‑yl positional isomer will introduce uncontrolled variations in logP, receptor fit, and metabolic profile.

Application
Selection Property
Validation Focus
CNS-targeted chiral probe synthesis
Stereogenic center + logP 3.73
Enantiomeric purity, logP assay fit
3D fragment-based screening
Fsp³ balance, Michael acceptor handle
Fragment elaboration compatibility, SAR diversification
Covalent modifier research intermediate
Enhanced electrophilicity vs. aromatic analog
Conjugate addition rate, target selectivity profiling
SAR series precision replacement
Exact 1,2,3,4-tetrahydro-1-yl regioisomer
Receptor binding reproducibility, metabolic profile consistency
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